undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of high-temperature reactions to facilitate the formation of the fused aromatic rings. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced techniques such as catalytic cyclization and high-pressure reactors to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can introduce functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) for halogenation and nitric acid (HNO3) for nitration are commonly employed.
Major Products
The major products formed from these reactions include various substituted and oxygenated derivatives of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene, which can have distinct chemical and physical properties .
Scientific Research Applications
Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene involves its interaction with molecular targets and pathways within biological systems. The compound’s planar structure allows it to intercalate into DNA and interact with proteins, potentially affecting cellular processes. Specific pathways and molecular targets may vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Coronene: A simpler PAH with a similar planar structure but fewer fused rings.
Dinaphtho[8,1,2-abc2’,1’,8’-klm]coronene: Another PAH with a slightly different arrangement of fused rings.
Uniqueness
Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene is unique due to its specific arrangement of fused aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H16/c1-3-17-7-9-19-15-22-12-14-26-24-6-2-4-18-8-10-20-16-21-11-13-25-23(5-1)27(17)29(19)35-32(22)34(26)36(30(20)28(18)24)31(21)33(25)35/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFDXHGXFJIUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=C4)C=C7C=CC8=C9C7=C6C1=C(C9=CC=C8)C=CC4=C1C5=C3C(=C4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172451 | |
Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-47-6 | |
Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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